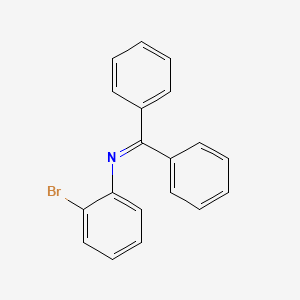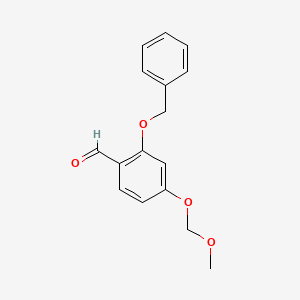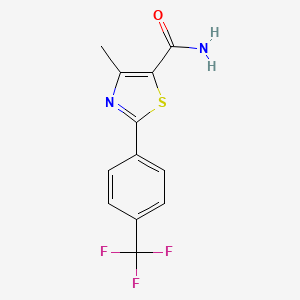![molecular formula C10H3F9N2O4 B6320054 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide CAS No. 409114-45-0](/img/structure/B6320054.png)
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide is a fluorinated organic compound with unique structural attributes. The trifluoromethyl groups provide significant chemical stability and influence its reactivity, making this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide typically involves a multistep synthesis starting from trifluoromethyl-substituted benzene derivatives. The key steps include nitration, trifluoromethoxylation, and amide formation. The reaction conditions generally require the use of strong acids for nitration, specialized reagents for trifluoromethoxylation, and controlled temperature environments to ensure desired product yields.
Industrial Production Methods
On an industrial scale, production would involve optimized processes to handle reagents in large quantities while maintaining safety and efficiency. Automated systems and continuous flow techniques might be employed to enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide can undergo a variety of reactions:
Reduction: The nitro group can be reduced to an amine using agents like hydrogen with catalysts (Pd/C) or hydrazine.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Coupling Reactions: It may engage in Suzuki or Heck coupling reactions given appropriate conditions and catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), hydrazine.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Coupling: Palladium catalysts, aryl halides, and base.
Major Products
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide finds applications across several domains:
Chemistry: As a building block for the synthesis of more complex fluorinated molecules.
Biology: Investigated for potential biochemical activity due to its nitro and trifluoromethoxy functionalities.
Medicine: Potential use in drug design owing to the stability imparted by the trifluoromethyl groups, which may affect bioavailability and metabolic resistance.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Wirkmechanismus
The compound’s mechanism of action is often related to its ability to participate in electron-withdrawing processes due to the presence of trifluoromethyl groups. This property can influence molecular interactions at target sites. In biological systems, it may interact with enzymes or receptors, modulating their activity through these electron effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide
2,2,2-Trifluoro-N-[4-(trifluoromethyl)phenyl]acetamide
2-Nitro-4-(trifluoromethoxy)benzamide
Comparison
Uniqueness: The combined presence of nitro, trifluoromethoxy, and trifluoromethyl groups in 2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide imparts distinct reactivity and properties not found in the listed similar compounds
Crafting detailed articles on complex compounds like this always revs my engines! What's next on your list?
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F9N2O4/c11-8(12,13)3-1-4(20-7(22)9(14,15)16)5(21(23)24)2-6(3)25-10(17,18)19/h1-2H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMFWYCEILUASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F9N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














